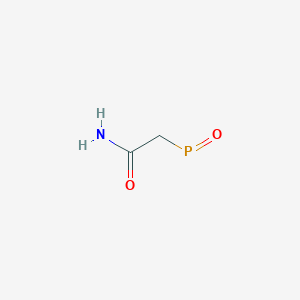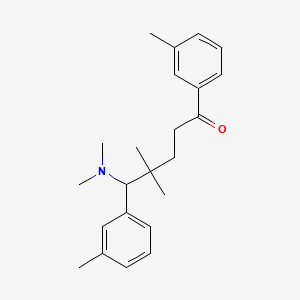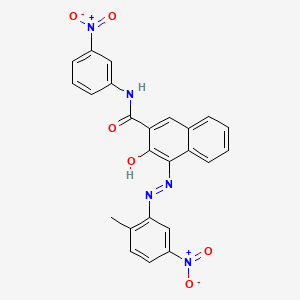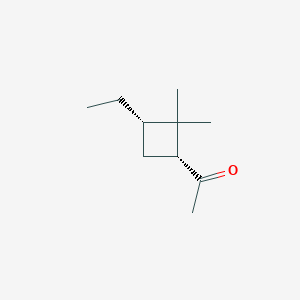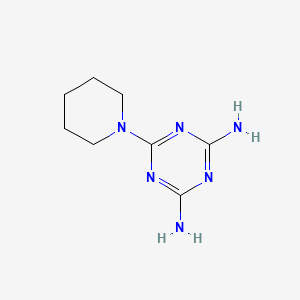
Indium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium and nickel form intermetallic compounds that exhibit unique properties, making them valuable in various scientific and industrial applications. These compounds are typically formed through the reaction of indium and nickel at elevated temperatures, resulting in the formation of distinct intermetallic phases such as Ni({10})In({27}) and Ni({2})In({3}) . These intermetallic compounds are known for their high melting points, excellent thermal and electrical conductivity, and resistance to oxidation and corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of indium-nickel compounds involves the reaction of indium and nickel at high temperatures. One common method is the solid-state reaction, where indium and nickel powders are mixed in stoichiometric ratios and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures ranging from 225°C to 500°C . The formation of intermetallic compounds is confirmed through techniques such as X-ray diffraction and scanning electron microscopy.
Industrial Production Methods
In industrial settings, the production of indium-nickel compounds often involves more sophisticated techniques such as electrochemical deposition and vacuum arc melting. Electrochemical deposition allows for precise control over the composition and thickness of the intermetallic layers, while vacuum arc melting ensures the formation of homogeneous intermetallic phases by melting and solidifying the metal mixture under a controlled atmosphere .
Analyse Des Réactions Chimiques
Types of Reactions
Indium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific intermetallic phase and the reaction conditions.
Common Reagents and Conditions
Oxidation: Indium-nickel compounds can be oxidized in the presence of oxygen at elevated temperatures, forming oxides of indium and nickel.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents, converting oxides back to the metallic state.
Substitution: Substitution reactions involve the replacement of one metal in the intermetallic compound with another metal, often facilitated by high temperatures and the presence of a flux.
Major Products Formed
The major products formed from these reactions depend on the specific intermetallic phase and the reaction conditions. For example, the oxidation of Ni({10})In({27}) can result in the formation of indium oxide (In({2})O({3})) and nickel oxide (NiO) .
Applications De Recherche Scientifique
Indium-nickel compounds have a wide range of scientific research applications due to their unique properties:
Mécanisme D'action
The mechanism of action of indium-nickel compounds depends on their specific application. For example, in catalytic applications, the compounds facilitate chemical reactions by providing active sites for the adsorption and activation of reactants. The presence of indium in the compound can enhance the electron density of nickel, improving its catalytic activity . In bioimaging, the compounds emit Auger electrons, which can be detected to provide high-resolution images of biological tissues .
Comparaison Avec Des Composés Similaires
Indium-nickel compounds can be compared with other intermetallic compounds such as nickel-aluminides and nickel-silicides. While all these compounds exhibit high thermal and electrical conductivity, indium-nickel compounds are unique in their ability to form stable intermetallic phases at relatively low temperatures . Additionally, the presence of indium imparts unique electronic properties that enhance the catalytic activity and corrosion resistance of the compound .
List of Similar Compounds
- Nickel-aluminides (Ni(_{3})Al)
- Nickel-silicides (Ni(_{2})Si)
- Nickel-titanides (NiTi)
- Nickel-copper (NiCu)
Propriétés
Numéro CAS |
12030-08-9 |
|---|---|
Formule moléculaire |
InNi |
Poids moléculaire |
173.511 g/mol |
Nom IUPAC |
indium;nickel |
InChI |
InChI=1S/In.Ni |
Clé InChI |
YLZGECKKLOSBPL-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)


![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
